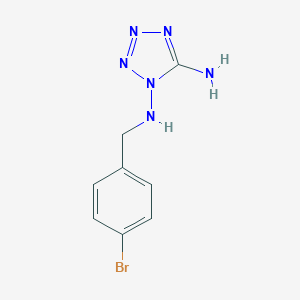![molecular formula C17H21NO3 B276643 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid, also known as PAMBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. PAMBA is a derivative of benzoic acid and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid is not fully understood. However, it is believed that 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the aggregation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in lab experiments is its unique structure and properties, which make it a promising candidate for cancer therapy and the treatment of Alzheimer's disease. However, one of the limitations of using 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in lab experiments is its cost and availability.
Future Directions
There are a number of future directions for the study of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid. One of the main areas of research is in the development of new cancer therapies. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, and further research is needed to explore its potential as a cancer treatment.
Another area of research is in the development of new treatments for Alzheimer's disease. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has shown promising results in inhibiting the aggregation of amyloid-beta peptides, and further research is needed to explore its potential as a treatment for Alzheimer's disease.
In addition, further research is needed to explore the potential uses of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in other areas of scientific research, such as the development of new antibiotics and anti-inflammatory agents.
Conclusion
In conclusion, 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique structure and properties make it a promising candidate for cancer therapy and the treatment of Alzheimer's disease. Further research is needed to explore its potential uses in other areas of scientific research.
Synthesis Methods
The synthesis of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid involves the reaction of 5-(bromomethyl)-2-furancarboxylic acid with 1-pentylamine. This reaction results in the formation of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid as a white crystalline powder. The purity of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid can be determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been extensively studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be one of the main causes of Alzheimer's disease.
properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-[5-[(pentylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H21NO3/c1-2-3-4-11-18-12-15-9-10-16(21-15)13-5-7-14(8-6-13)17(19)20/h5-10,18H,2-4,11-12H2,1H3,(H,19,20) |
InChI Key |
JBZOQMNGHJPESW-UHFFFAOYSA-N |
SMILES |
CCCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)

![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)